molecular formula C24H32N2O2 B050408 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- CAS No. 119344-86-4

1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-

Cat. No. B050408
Key on ui cas rn: 119344-86-4
M. Wt: 380.5 g/mol
InChI Key: PUBNJSZGANKUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07932300B2

Procedure details

(p is about 1.) (C) Photopolymerization Initiators C1-1: 2-(4-methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one (trade name: Irgacure 379, manufactured by Ciba Specialty Chemicals Co., Ltd.) C2-1: 2,2′-dimethoxy-1,2-diphenylethan-1-one (trade name: Irgacure 651, manufactured by Ciba Specialty Chemicals Co., Ltd.) C2-2: bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (trade name: Irgacure 819, manufactured by Ciba Specialty Chemicals Co., Ltd.) C2-3: benzophenone C2-4: 4,4′-bis(diethylamino)benzophenone Additives D-1: Solsperse S24000 (trade name, manufactured by Seneka Co., Ltd.)
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,2′-dimethoxy-1,2-diphenylethan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C=CC(CC(N(C)C)(CC)C(C2C=CC(N3[CH2:21][CH2:20][O:19][CH2:18][CH2:17]3)=CC=2)=O)=CC=1.CO[CH:31]([C:40]1[CH:45]=CC=C[C:41]=1[O:46][CH3:47])C(C1C=CC=CC=1)=O.CC1C=C(C)C=C(C)C=1[C:51](P(=O)(C(=O)C1C(C)=CC(C)=CC=1C)C1C=CC=CC=1)=[O:52].C(C1C=CC=CC=1)(=[O:85])C1C=CC=CC=1.C(N(CC)C1C=CC(C(C2C=CC(N(CC)CC)=CC=2)=O)=CC=1)C>>[C:41]([O:46][CH2:47][CH2:51][O:52][CH2:21][CH2:20][O:19][CH:18]=[CH2:17])(=[O:85])[C:40]([CH3:31])=[CH2:45]

Inputs

Step One
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(CC(C(=O)C2=CC=C(C=C2)N2CCOCC2)(CC)N(C)C)C=C1
Step Three
Name
2,2′-dimethoxy-1,2-diphenylethan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=O)C1=CC=CC=C1)C1=C(C=CC=C1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)P(C2=CC=CC=C2)(C(C2=C(C=C(C=C2C)C)C)=O)=O)C(=CC(=C1)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=C(C(=O)C2=CC=C(C=C2)N(CC)CC)C=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCCOCCOC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.